molecular formula C12H12ClN3O5S B4778989 N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide

N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide

Cat. No. B4778989
M. Wt: 345.76 g/mol
InChI Key: PQWZWYWDJLSCCF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide is a compound of interest due to its unique structure and potential for various applications. The compound belongs to the pyrimidine class, a category of heterocyclic aromatic organic compounds characterized by a ring structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions, alkylation, or nucleophilic substitution processes. Specific methods for synthesizing compounds in this class include condensation reactions of appropriate aldehydes, ketones, and amidines or ureas. These methodologies are well-established in the literature for constructing the pyrimidine core and introducing various substituents to achieve desired structural features (Trilleras et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including bond lengths and angles, provides insights into their electronic configuration and reactivity. Crystallographic studies reveal that such compounds may exhibit planar configurations around the pyrimidine ring, with substituents influencing the overall molecular geometry through steric and electronic effects. Hydrogen bonding and π-π interactions are critical in determining the supramolecular assemblies of these compounds in the solid state (Trilleras et al., 2009).

Mechanism of Action

While the exact mechanism of action for “N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide” is not available, a related compound, AC2P36, has been found to kill Mycobacterium tuberculosis by selectively depleting free thiols at acidic pH .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O5S/c1-6-10(11(17)15-12(18)14-6)22(19,20)16-7-3-4-9(21-2)8(13)5-7/h3-5,16H,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWZWYWDJLSCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Reactant of Route 2
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N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Reactant of Route 3
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N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Reactant of Route 4
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N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Reactant of Route 5
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N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide

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